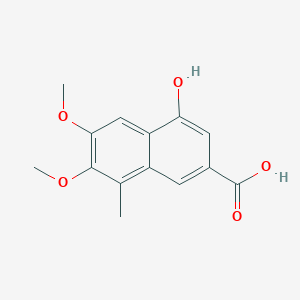![molecular formula C13H18BNO3 B13935626 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B13935626.png)
1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]ethanone is an organic compound that features a pyridine ring substituted with a dioxaborolane group and an ethanone moiety
準備方法
The synthesis of 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine derivative and the dioxaborolane group.
Reaction Conditions: The pyridine derivative is reacted with a boronic acid derivative under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反応の分析
1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone moiety can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include palladium catalysts, boronic acids, and various oxidizing and reducing agents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of substituted pyridine derivatives.
科学的研究の応用
1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]ethanone has several scientific research applications:
作用機序
The mechanism of action of 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]ethanone involves:
類似化合物との比較
1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]ethanone can be compared with similar compounds:
Phenylboronic Acid Pinacol Ester: This compound has a similar dioxaborolane group but differs in the aromatic ring structure.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a fluorine-substituted pyridine ring, offering different reactivity and applications.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound has a pyrazole ring instead of a pyridine ring, leading to distinct chemical properties.
特性
分子式 |
C13H18BNO3 |
|---|---|
分子量 |
247.10 g/mol |
IUPAC名 |
1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C13H18BNO3/c1-9(16)10-7-6-8-11(15-10)14-17-12(2,3)13(4,5)18-14/h6-8H,1-5H3 |
InChIキー |
VIZYKRIDFSIOQW-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935545.png)

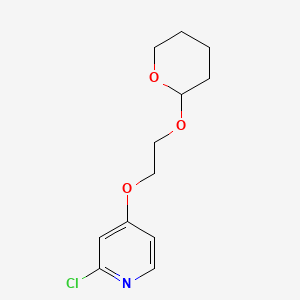
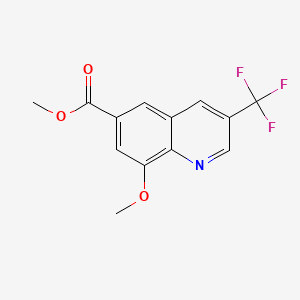
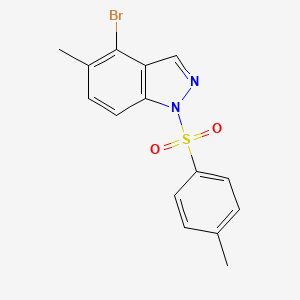
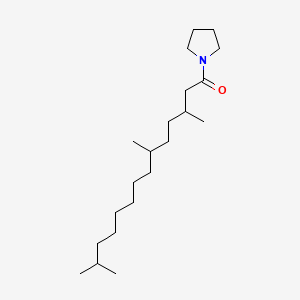
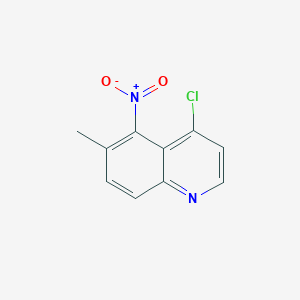
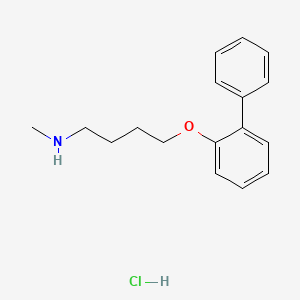
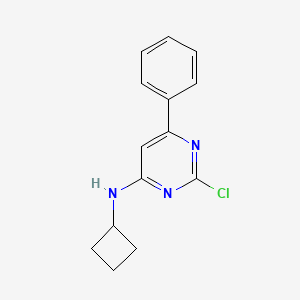
![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine](/img/structure/B13935637.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide](/img/structure/B13935643.png)
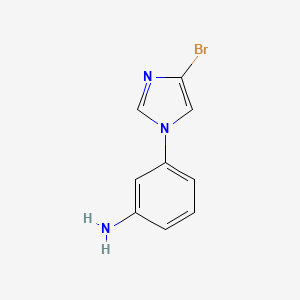
![3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13935647.png)
